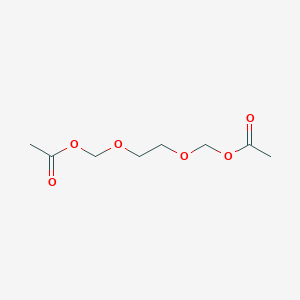

2-(Acetyloxymethoxy)ethoxymethyl acetate

Description

Contextual Significance in Organic and Medicinal Chemistry Research

The significance of 2-(acetyloxymethoxy)ethoxymethyl acetate (B1210297) in the fields of organic and medicinal chemistry is twofold. Primarily, it is established as a crucial acyclic precursor for the side chain of the landmark antiviral drug, Acyclovir (B1169). Acyclovir's development marked a new era in antiviral therapy due to its high selectivity for virus-infected cells. The synthesis of Acyclovir involves the attachment of an acyclic side chain to a guanine (B1146940) base, and 2-(acetyloxymethoxy)ethoxymethyl acetate provides this essential structural component. One established synthetic pathway involves the condensation of N,N'-diacetylguanine with this diacetate compound, highlighting its role as a key synthon in pharmaceutical manufacturing. The use of this specific intermediate is part of an efficient route that utilizes accessible materials to achieve high yields of the final drug product.

Beyond its direct application in synthesis, the compound's structure is representative of a class of bioreversible moieties known as acyloxymethyl ethers. In medicinal chemistry, the "prodrug" concept is a vital strategy where an inactive or less active molecule is designed to be converted into an active drug within the body. Acyloxymethyl groups are frequently employed as promoieties—transient chemical groups—to mask polar functional groups on a parent drug. This modification can enhance properties such as lipid solubility and passive diffusion across biological membranes. Once absorbed, the acyloxymethoxy group is designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the active parent drug at the desired site of action. Therefore, the study of this compound and similar structures provides valuable insights into the design and function of prodrugs aimed at improving the pharmacokinetic profiles of therapeutic agents.

Historical Development and Relevant Analogues in Chemical Literature

The historical context for this compound is intrinsically linked to the broader history of antiviral drug discovery, particularly the development of nucleoside analogues. The field of antiviral therapy gained significant momentum following the discovery of Idoxuridine in 1959, the first effective antiviral compound. This spurred research into modifying natural nucleosides to create molecules that could interfere with viral replication. A major breakthrough occurred with the synthesis of Acyclovir in the 1970s, which introduced the concept of acyclic nucleoside analogues—compounds that mimic natural nucleosides but lack the cyclic sugar moiety. nih.govnih.gov This innovation led to a new class of highly selective antiviral agents. The development of efficient synthetic routes for these drugs necessitated the creation of specialized precursors for their acyclic side chains, which is the context in which this compound emerged as a key industrial intermediate.

The evolution of this field also produced several relevant analogues, both in terms of the final drug structures and the chemical strategies employed. A prominent analogue of Acyclovir is Ganciclovir, which also features an acyclic side chain and is used primarily for treating cytomegalovirus (CMV) infections. nih.govnih.gov The success of these initial acyclic nucleosides led to further innovation focused on overcoming their limitations, such as poor oral bioavailability. nih.gov This resulted in the development of second-generation prodrugs, which are themselves important analogues in a strategic sense.

Valacyclovir (B1662844) , the L-valyl ester prodrug of Acyclovir, and Valganciclovir , the L-valyl ester of Ganciclovir, are prime examples. nih.govscite.ainih.gov In these compounds, an amino acid is attached to the parent drug. This modification allows the prodrug to be actively transported across the intestinal wall by human peptide transporters, dramatically increasing bioavailability. nih.gov Once absorbed, esterases cleave the valine ester, releasing the active drug. nih.govnih.gov This prodrug strategy represents a significant evolution from the initial focus on the synthesis of the active molecule itself, demonstrating a sophisticated approach to drug delivery and formulation that builds upon the foundational chemistry of precursors like this compound.

| Compound | Relationship to this compound | Key Feature |

| Acyclovir | Synthesized using the subject compound as a precursor. | Acyclic nucleoside analogue with selective antiviral activity. nih.gov |

| Ganciclovir | A structural analogue of Acyclovir. | Acyclic nucleoside analogue, potent against cytomegalovirus (CMV). nih.govnih.gov |

| Valacyclovir | A prodrug of Acyclovir. | L-valine ester that enhances oral bioavailability of Acyclovir. nih.govscite.ai |

| Valganciclovir | A prodrug of Ganciclovir. | L-valine ester that enhances oral bioavailability of Ganciclovir. nih.gov |

Current Research Landscape and Academic Interest in Bioreversible Moieties

The structural features of this compound place it squarely within the active and evolving research area of bioreversible moieties, a cornerstone of modern prodrug design. A bioreversible moiety, or promoiety, is a chemical group temporarily attached to a drug to overcome pharmaceutical or pharmacokinetic barriers. The moiety is designed to be cleaved in vivo, regenerating the active parent drug. The acyloxymethyl (ACOM) group is a classic example of such a moiety, engineered to be hydrolyzed by esterase enzymes that are abundant in the body.

Current academic and industrial research is focused on refining the design of these linkers to achieve highly specific and controlled drug release. nih.govchemrxiv.org The rate of enzymatic cleavage of an acyloxymethyl ester can be precisely controlled by modifying the steric and electronic properties of the acyl group. nih.gov For example, bulkier acyl groups can sterically hinder the approach of esterases, slowing the rate of hydrolysis and prolonging the prodrug's circulation time. chemrxiv.org This "tuning" of the release kinetics is a major goal, allowing for the design of prodrugs with pharmacokinetic profiles tailored to specific therapeutic needs, such as rapid activation for acute conditions or slow, sustained release for chronic diseases. nih.gov

Recent studies have explored ACOM prodrugs for a wide range of parent molecules, from tryptamines for potential psychiatric therapies to phosphonates for immunotherapy, demonstrating the broad applicability of this approach. chemrxiv.orgnih.gov The research landscape also extends to developing novel synthetic routes to access these prodrugs more efficiently and with greater chemoselectivity, especially for complex parent drugs with multiple reactive sites. chemrxiv.org The overarching academic interest lies in creating smarter drug delivery systems that increase therapeutic efficacy, reduce off-target effects, and improve patient compliance by optimizing how a drug is absorbed, distributed, and released in the body.

Structure

3D Structure

Properties

IUPAC Name |

2-(acetyloxymethoxy)ethoxymethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-7(9)13-5-11-3-4-12-6-14-8(2)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWJORVNWIULDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOCCOCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288774 | |

| Record name | 2-(acetyloxymethoxy)ethoxymethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90114-17-3 | |

| Record name | NSC57560 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(acetyloxymethoxy)ethoxymethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for 2-(Acetyloxymethoxy)ethoxymethyl Acetate (B1210297)

There are two primary and well-documented synthetic routes for the preparation of 2-(acetyloxymethoxy)ethoxymethyl acetate. These methods are valued for their reliability and scalability in industrial applications.

The first established pathway commences with the reaction of ethylene (B1197577) glycol with acetic anhydride. This reaction, typically catalyzed by an acid, leads to the formation of 2-hydroxyethyl acetate. Subsequent methoxylation of this intermediate yields the final product, this compound. The efficiency of this multi-step process is contingent on careful control of reaction conditions, including temperature and the choice of catalyst, to maximize the yield of the desired di-acetate product.

A second widely employed method involves the reaction between 1,3-dioxolane (B20135) and acetic anhydride. This approach is often favored due to its atom economy and potentially fewer reaction steps. The ring-opening of the 1,3-dioxolane ring by acetic anhydride, usually in the presence of a Lewis acid catalyst, directly affords this compound.

A summary of these established pathways is presented in the table below.

| Starting Materials | Key Intermediates | Product |

| Ethylene glycol, Acetic anhydride | 2-Hydroxyethyl acetate | This compound |

| 1,3-Dioxolane, Acetic anhydride | Not applicable (direct conversion) | This compound |

Novel Synthetic Approaches and Methodological Advancements

While the established synthetic routes are robust, research continues to explore more efficient and environmentally benign alternatives. Recent advancements have focused on the development of "one-pot" syntheses and the use of novel catalytic systems to streamline the production of the acyclovir (B1169) side chain, for which this compound is a crucial precursor.

One area of innovation involves the use of heterogeneous catalysts, such as molecular sieves, to facilitate the synthesis of related acetate compounds. While not directly reported for this compound, these catalytic systems offer potential advantages in terms of catalyst recovery and reuse, which could be adapted for its synthesis.

Precursor Chemical Entities and Reagent Systems in Synthesis

The synthesis of this compound relies on a set of key precursor chemicals and reagents. The selection of these materials is critical to the success and efficiency of the synthesis.

The primary precursors for the established synthetic pathways are:

Ethylene glycol: A diol that provides the ethylene backbone of the molecule.

Acetic anhydride: The acetylating agent responsible for introducing the acetate functional groups.

1,3-Dioxolane: A cyclic acetal (B89532) that serves as a direct precursor to the core structure of the target molecule.

In addition to these starting materials, various reagents and catalysts are employed to facilitate the reactions. These include:

Acid catalysts: Such as p-toluenesulfonic acid, which are often used to promote the esterification and ring-opening reactions.

Lewis acids: Can be employed to activate the reactants in the synthesis from 1,3-dioxolane.

Solvents: A range of organic solvents may be used to ensure the homogeneity of the reaction mixture and to control the reaction temperature.

The table below summarizes the key chemical entities involved in the synthesis.

| Chemical Entity | Role in Synthesis |

| Ethylene glycol | Precursor (ethylene backbone) |

| Acetic anhydride | Precursor (acetylating agent) |

| 1,3-Dioxolane | Precursor |

| p-Toluenesulfonic acid | Catalyst |

Strategies for Chemical Derivatization and Functional Group Interconversions

While this compound is primarily an intermediate, its functional groups offer opportunities for further chemical modification. The ester linkages are the most reactive sites in the molecule and can be targeted for various transformations.

Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol, 2-(hydroxymethoxy)ethoxymethyl alcohol. This reaction is fundamental in the subsequent steps of acyclovir synthesis, where the protecting acetate groups are removed.

Transesterification: The acetate groups can be exchanged with other alkoxy groups through transesterification reactions, allowing for the introduction of different ester functionalities.

Reduction: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride. This would convert the molecule into a triol.

It is important to note that much of the research on derivatization has focused on the final acyclovir molecule to create prodrugs with improved bioavailability. However, the fundamental reactivity of the ester groups in this compound underpins these more complex transformations.

Design Principles and Applications in Bioreversible Prodrug Chemistry

Theoretical Framework of Prodrug Chemistry Pertaining to Acetyloxymethoxyethoxymethyl-Based Moieties

The fundamental principle of prodrug design is to chemically modify a pharmacologically active agent to form a new compound that can be converted into the parent drug in vivo through enzymatic or chemical processes. tandfonline.com Acetyloxymethoxyethoxymethyl-based moieties fall under the category of carrier-linked prodrugs, where the active drug is attached to a carrier molecule, in this case, the acetyloxymethoxyethoxymethyl group.

The theoretical advantage of this particular moiety lies in its dual ester and ether linkages. This structure is designed to undergo a two-step hydrolysis process to release the parent drug. The initial and most crucial step is the enzymatic cleavage of one of the ester groups, typically by ubiquitous esterase enzymes present in plasma and various tissues. researchgate.net This initial cleavage is designed to be the rate-determining step, initiating a cascade that leads to the release of the active drug.

Following the initial enzymatic hydrolysis of an acetate (B1210297) group, the resulting intermediate is chemically unstable and undergoes a spontaneous intramolecular rearrangement. This rearrangement is facilitated by the electronic characteristics of the molecule, leading to the cleavage of the ether bond and subsequent release of the parent drug, formaldehyde (B43269), and acetic acid as byproducts. The bioreversibility of this process is a key feature, ensuring that the parent drug is regenerated at the site of action.

Rationale for Employing the Acetyloxymethoxyethoxymethyl Group in Prodrug Design

This strategy is conceptually similar to the design of successful antiviral prodrugs like valacyclovir (B1662844) and famciclovir. nih.gov Valacyclovir, the L-valyl ester of acyclovir (B1169), demonstrates significantly improved oral bioavailability compared to its parent drug. patsnap.comoup.com This is attributed to its recognition by peptide transporters in the intestine and subsequent rapid hydrolysis to acyclovir. patsnap.comoup.com Similarly, the acetyloxymethoxyethoxymethyl moiety aims to improve passive diffusion rather than relying on specific transporters.

The presence of two ester groups in the 2-(acetyloxymethoxy)ethoxymethyl scaffold offers a potential for tunable drug release. The rate of enzymatic hydrolysis can be influenced by the steric and electronic properties of the acyl groups. While the parent compound contains two acetyl groups, modifications to these groups could, in theory, modulate the rate of cleavage and, consequently, the pharmacokinetic profile of the released drug.

Design Principles for Prodrugs Incorporating 2-(Acetyloxymethoxy)ethoxymethyl Acetate Structural Motifs

The successful design of prodrugs utilizing the 2-(acetyloxymethoxy)ethoxymethyl motif hinges on several key principles:

Stability of the Prodrug: The prodrug must be sufficiently stable in the gastrointestinal tract and during storage to prevent premature release of the active drug. The ether linkage within the scaffold contributes to this stability.

Biocompatibility of the Linker and its Byproducts: Upon cleavage, the linker molecule—this compound—and its degradation products should be non-toxic and readily eliminated from the body. The expected byproducts, formaldehyde and acetic acid, are endogenous compounds at low concentrations, but their potential for toxicity at higher concentrations must be considered.

Attachment Point to the Parent Drug: The point of attachment of the pro-moiety to the parent drug is crucial. It should mask a key functional group responsible for poor permeability without compromising the ultimate pharmacological activity of the regenerated drug.

Modulation of Physicochemical Properties: The primary goal is to achieve a significant increase in lipophilicity to enhance membrane permeability. This is balanced with maintaining sufficient aqueous solubility for formulation purposes.

Development of Chemical Linkers and Pro-Moieties Based on the Acetyloxymethoxyethoxymethyl Scaffold

The 2-(acetyloxymethoxy)ethoxymethyl scaffold provides a versatile platform for the development of a range of chemical linkers. While direct utilization of this compound as a linker is a primary application, modifications to this scaffold can lead to pro-moieties with tailored properties.

For instance, substitution of the acetyl groups with other acyl moieties can alter the rate of enzymatic hydrolysis. Introducing bulkier acyl groups may slow down the rate of cleavage, leading to a more sustained release of the parent drug. Conversely, acyl groups with different electronic properties could also influence the lability of the ester bonds.

Furthermore, the ethoxy portion of the scaffold can be modified to create linkers of varying lengths and flexibility. This could be important for optimizing the interaction of the prodrug with metabolizing enzymes and for ensuring the efficient release of the parent drug following the initial cleavage event. The synthesis of such modified linkers would typically involve multi-step organic reactions to build the desired ester and ether functionalities.

Bioconversion Kinetics and Efficiencies in Model Systems

The bioconversion of a prodrug to its active form is a critical factor in its therapeutic efficacy. The kinetics of this conversion are typically studied in various in vitro and in vivo model systems. For prodrugs based on the 2-(acetyloxymethoxy)ethoxymethyl scaffold, the primary focus of kinetic studies would be the rate of esterase-mediated hydrolysis.

In vitro models, such as human plasma, liver microsomes, and intestinal homogenates, are commonly used to assess the rate of enzymatic cleavage. researchgate.net These studies provide valuable information on the stability of the prodrug in different biological environments and the rate at which the active drug is released.

For example, a hypothetical study could compare the hydrolysis rates of different acyloxymethoxyethoxymethyl-based prodrugs in human plasma. The disappearance of the prodrug and the appearance of the parent drug would be monitored over time using techniques like High-Performance Liquid Chromatography (HPLC).

Hypothetical Bioconversion Data in Human Plasma

| Prodrug Moiety | Half-life (t½) in Human Plasma (minutes) |

|---|---|

| 2-(Acetyloxymethoxy)ethoxymethyl | 30 |

| 2-(Propionyloxymethoxy)ethoxymethyl | 45 |

This is a hypothetical data table for illustrative purposes.

Such studies would allow for the selection of a pro-moiety with the desired release kinetics for a specific therapeutic application. A rapid release might be desirable for acute conditions, while a slower, more sustained release could be beneficial for chronic diseases. The efficiency of the bioconversion, meaning the percentage of the prodrug that is successfully converted to the active drug, is also a key parameter that would be determined in these model systems.

Table of Mentioned Chemical Compounds | Compound Name | | | :--- | | this compound | | Acetic acid | | Acyclovir | | Famciclovir | | Formaldehyde | | Valacyclovir |

Mechanisms of Bioconversion and Chemical Hydrolysis

Enzymatic Hydrolysis Pathways

The bioconversion of 2-(Acetyloxymethoxy)ethoxymethyl acetate (B1210297) is predominantly an enzyme-catalyzed process. The presence of two ester groups makes it a substrate for a variety of hydrolases.

Esterases, a class of hydrolases, are the primary enzymes responsible for the hydrolysis of the ester bonds in 2-(Acetyloxymethoxy)ethoxymethyl acetate. These enzymes are ubiquitously distributed in the body, with high concentrations found in the liver, plasma, and other tissues. The hydrolysis likely proceeds in a stepwise manner, with the cleavage of one ester group followed by the other.

The specificity of esterases for a particular substrate is influenced by several factors, including the steric and electronic properties of the substrate. For acyloxymethyl esters, the rate of hydrolysis can be affected by the nature of both the acyl and the alkyl moieties. Shorter-chain fatty acid esters, such as the acetate groups in the target molecule, are generally hydrolyzed more rapidly than longer-chain fatty acid esters. Similarly, the steric bulk of the molecule can influence its binding to the active site of the enzyme, with less hindered molecules often exhibiting faster hydrolysis rates. Pig liver esterase (PLE) is a well-characterized enzyme known for its broad substrate specificity and its ability to hydrolyze a wide range of esters, including those with structures analogous to this compound.

While esterases are the principal catalysts, other enzyme systems may also contribute to the bioconversion of this compound. Lipases, which are structurally and functionally similar to esterases, can also catalyze the hydrolysis of ester bonds, particularly if the compound is present in a lipid-rich environment. Furthermore, depending on the specific structural features of the parent molecule to which the acyloxymethoxyethyl group is attached, other metabolic enzymes could be involved in subsequent transformation steps after the initial ester hydrolysis.

The kinetics of enzyme-catalyzed reactions are typically described by the Michaelis-Menten model, which relates the initial reaction rate (v₀) to the substrate concentration ([S]) through the maximal rate (Vmax) and the Michaelis constant (Km). Km is an indicator of the affinity of the enzyme for its substrate, while Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

Due to the lack of specific kinetic data for this compound, the following table presents hypothetical kinetic parameters for the hydrolysis of a structurally similar acyloxymethyl ester by pig liver esterase (PLE) to illustrate the principles of enzymatic transformation.

| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg protein) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|---|

| Acyloxymethyl Ester Analog | Pig Liver Esterase (PLE) | 0.5 | 10.2 | 5.1 | 10200 |

This table presents hypothetical data for illustrative purposes.

Non-Enzymatic Chemical Decomposition Mechanisms

In the absence of enzymes, this compound can undergo chemical hydrolysis. This decomposition is primarily dependent on the pH of the surrounding medium and can proceed through acid-catalyzed, base-catalyzed, and neutral (water-catalyzed) pathways.

The general mechanism for ester hydrolysis involves the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the ester group. nih.gov In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the attack by water. nih.gov Under basic conditions, the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. nih.gov The reaction proceeds through a tetrahedral intermediate, which then collapses to yield the carboxylic acid and the alcohol. nih.gov For acyloxymethyl esters, the hydrolysis can be complex, potentially involving the formation of intermediates such as formaldehyde (B43269).

Influence of pH, Temperature, and Ionic Strength on Chemical Stability and Hydrolysis Rates

The stability of this compound is significantly influenced by pH, temperature, and the ionic strength of the solution.

The relationship between pH and the rate of hydrolysis typically follows a U-shaped or V-shaped profile, with the lowest rate observed at a specific pH (usually in the mid-acidic range) and increasing rates at both lower and higher pH values. This is due to the contributions of acid-catalyzed and base-catalyzed hydrolysis at the extremes of the pH scale.

The following interactive table illustrates the hypothetical effect of pH on the observed first-order rate constant (k_obs) for the hydrolysis of an acyloxymethyl ester at a constant temperature.

| pH | kobs (s-1) |

|---|---|

| 1.0 | 5.2 x 10-4 |

| 3.0 | 8.5 x 10-5 |

| 5.0 | 1.2 x 10-5 |

| 7.4 | 3.0 x 10-5 |

| 9.0 | 6.8 x 10-4 |

| 11.0 | 9.1 x 10-3 |

This table presents hypothetical data for illustrative purposes.

Temperature has a profound effect on the rate of hydrolysis, as described by the Arrhenius equation. An increase in temperature generally leads to an exponential increase in the reaction rate constant. This is because higher temperatures provide the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions, and thus the likelihood of a successful reaction. The activation energy (Ea) is a measure of the minimum energy required for a reaction to occur.

The table below shows the hypothetical effect of temperature on the rate constant of hydrolysis.

| Temperature (°C) | Temperature (K) | Rate Constant (k) (s-1) |

|---|---|---|

| 25 | 298.15 | 3.0 x 10-5 |

| 37 | 310.15 | 9.5 x 10-5 |

| 50 | 323.15 | 2.8 x 10-4 |

| 70 | 343.15 | 1.1 x 10-3 |

This table presents hypothetical data for illustrative purposes.

The ionic strength of the solution can also influence the rate of hydrolysis. For reactions involving ions, the rate can be affected by the presence of other ions in the solution, a phenomenon known as the salt effect. The direction and magnitude of this effect depend on the charges of the reacting species. For the hydrolysis of a neutral ester like this compound, the effect of ionic strength is generally less pronounced than for reactions between ions. However, changes in ionic strength can alter the activity of water and the catalyst (H⁺ or OH⁻), which can lead to modest changes in the hydrolysis rate.

Solvent Effects on Degradation Pathways

The solvent in which this compound is dissolved can significantly impact its stability and degradation pathways. The polarity of the solvent is a key factor. In aqueous solutions, water can act as both a solvent and a reactant (in hydrolysis). In mixed solvent systems, such as water-cosolvent mixtures (e.g., water-ethanol, water-acetonitrile), the rate of hydrolysis can be altered.

Generally, for the alkaline hydrolysis of esters, an increase in the proportion of a less polar organic cosolvent in an aqueous mixture leads to a decrease in the reaction rate. This is because the transition state of the reaction is typically more polar than the reactants, and a decrease in solvent polarity destabilizes the transition state more than the reactants, thus increasing the activation energy.

The following table provides a hypothetical illustration of the effect of solvent composition on the hydrolysis rate constant of an acyloxymethyl ester.

| Solvent (Water:Ethanol, v/v) | Dielectric Constant (approx.) | Relative Rate Constant |

|---|---|---|

| 100:0 | 78.5 | 1.00 |

| 80:20 | 69.0 | 0.65 |

| 50:50 | 55.0 | 0.28 |

| 20:80 | 35.0 | 0.09 |

This table presents hypothetical data for illustrative purposes.

Structure Activity Relationship Sar Studies of Analogues and Derivatives

Impact of Structural Modifications on Bioconversion Kinetics and Pathways

The rate and pathway of bioconversion for acyloxymethyl ether derivatives are highly sensitive to structural alterations of the acyl and alkyl moieties. Studies on analogous compounds demonstrate that the steric and electronic properties of these groups dictate the susceptibility of the prodrug to enzymatic hydrolysis, primarily by esterases.

For instance, increasing the steric bulk of the acyl group generally leads to a decrease in the rate of hydrolysis. This is attributed to a poorer fit in the active site of the hydrolyzing enzymes. Conversely, the introduction of electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the hydrolytic cleavage.

The nature of the alkoxy linker also plays a role. Modifications to the ethyl ether portion of 2-(Acetyloxymethoxy)ethoxymethyl acetate (B1210297) could influence hydrophilicity and, consequently, the compound's distribution and accessibility to metabolic enzymes.

Table 1: Illustrative Impact of Acyl Group Modification on Hydrolysis Rate in Analogous Acyloxymethyl Prodrugs

| Analogue Substitution | Relative Rate of Hydrolysis |

| Formyl | Fastest |

| Acetyl | Fast |

| Propionyl | Moderate |

| Isobutyryl | Slow |

| Pivaloyl | Slowest |

This table provides a generalized representation based on established principles for related acyloxymethyl ether prodrugs and is intended for illustrative purposes.

Correlation Between Structural Features and Enzymatic Recognition/Selectivity

Enzymatic recognition and selectivity are pivotal for the effective bioconversion of prodrugs like 2-(Acetyloxymethoxy)ethoxymethyl acetate. The structural features of the molecule govern its interaction with the active sites of various esterases, such as carboxylesterases, which are abundant in the liver, plasma, and other tissues.

The size and shape of the acyl group are primary determinants of substrate specificity. Smaller, less sterically hindered acyl groups, such as the acetyl group in the parent compound, are often readily accommodated by the active sites of a broad range of esterases. In contrast, bulkier groups may confer selectivity for enzymes with larger active site pockets.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Related Compounds

Steric parameters (e.g., Taft's Es, molar refractivity): These descriptors typically show a negative correlation with the rate of hydrolysis, indicating that bulkier substituents hinder enzymatic activity.

Electronic parameters (e.g., Hammett's σ): These can have a variable impact depending on the specific enzyme and reaction mechanism, but generally, electron-withdrawing groups can increase the susceptibility of the ester bond to nucleophilic attack.

These QSAR models provide a predictive framework for designing new derivatives with tailored bioconversion kinetics.

Rational Design of Modified Acetyloxymethoxyethoxymethyl Moieties for Enhanced Bioconversion

The principles derived from SAR and QSAR studies guide the rational design of modified acetyloxymethoxyethoxymethyl moieties to achieve enhanced or controlled bioconversion. The goal is often to fine-tune the rate of hydrolysis to ensure that the active compound is released at the desired site and at an appropriate rate.

Strategies for modification include:

Varying the Acyl Group: As illustrated in Table 1, changing the acyl group from acetyl to a bulkier or more electronically distinct group can modulate the hydrolysis rate. For example, replacing the acetyl group with a pivaloyl group would be expected to significantly slow down the bioconversion.

Modifying the Linker: Alterations to the ethoxymethyl portion of the molecule could be explored to optimize solubility and enzymatic recognition. For instance, introducing polar groups could enhance aqueous solubility, while other modifications could be designed to target specific esterases.

Introduction of Enzyme-Specific Motifs: Incorporating structural motifs that are specifically recognized by certain enzymes could lead to more targeted bioconversion, potentially reducing off-target effects.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification of the Compound and its Metabolites (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for the separation and quantification of 2-(Acetyloxymethoxy)ethoxymethyl acetate (B1210297). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP) HPLC is a well-established method for the analysis of 2-(Acetyloxymethoxy)ethoxymethyl acetate. sielc.comsielc.com This technique is suitable for pharmacokinetic studies and for the isolation of impurities during preparative separation. sielc.comsielc.com A common approach involves using a specialized reverse-phase column, such as a Newcrom R1, which exhibits low silanol (B1196071) activity. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring compatibility with mass spectrometry detection, phosphoric acid is replaced with a volatile acid, such as formic acid. sielc.comsielc.com

Table 1: Example HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (3 µm particles for UPLC) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid (or formic acid for MS) |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Applications | Pharmacokinetics, impurity isolation, preparative separation sielc.comsielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS): While specific GC-MS methods for this compound are not extensively detailed in the literature, methodologies for structurally similar compounds like 2-methoxyethyl acetate (2MEA) and 2-ethoxyethyl acetate (2EEA) provide a strong procedural basis. osha.gov These methods are often used for analyzing airborne concentrations. A general procedure involves collecting samples by drawing air through charcoal tubes, followed by desorption of the analytes using a solvent mixture, such as 95/5 (v/v) methylene (B1212753) chloride/methanol (B129727). osha.gov The desorbed sample is then analyzed by a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer. osha.gov For quantitative analysis, an internal standard like butanol or hexanol may be used. osha.gov

Table 2: General GC Parameters for Analysis of Related Glycol Ether Acetates

| Parameter | Condition |

|---|---|

| Sample Collection | Charcoal tubes osha.gov |

| Desorption Solvent | 95/5 (v/v) Methylene chloride/Methanol osha.gov |

| Injector Temperature | 180-250 °C google.com |

| Carrier Gas | High purity nitrogen google.com |

| Column Type | Polar capillary column google.com |

| Detector | Flame Ionization Detector (FID) osha.gov |

Mass Spectrometry Applications for Identification of Biotransformation Products and Fragmentation Analysis

Mass spectrometry (MS), especially when coupled with a chromatographic separation technique like GC or HPLC, is a powerful tool for identifying the compound and its metabolites.

The primary biotransformation pathway for related ester compounds, such as 2-ethoxyethyl acetate, is rapid hydrolysis in the blood to the corresponding alcohol (e.g., 2-ethoxyethanol) and acetic acid. wikipedia.org It is plausible that this compound undergoes a similar initial hydrolysis. Further metabolism could then proceed on the resulting alcohol.

Table 3: Plausible Biotransformation Reactions

| Reaction Type | Potential Metabolite |

|---|---|

| Hydrolysis | 2-(Hydroxymethoxy)ethoxymethyl acetate, Acetic acid |

| Further Hydrolysis | Ethylene (B1197577) glycol, Formaldehyde (B43269), Acetic acid |

Electron ionization (EI) mass spectrometry would produce a characteristic fragmentation pattern for this compound. While the exact mass spectrum for this compound is not widely published, the fragmentation of a related compound, 2-methoxyethyl acetate, shows key fragments that can be used as a reference. nist.gov Analysis of these fragmentation patterns is critical for identifying unknown metabolites and degradation products in biological and environmental samples.

Electrochemical Methods for Reactivity Studies

Currently, there is limited specific information available in the scientific literature regarding the application of electrochemical methods to study the reactivity of this compound. However, electrochemical techniques could theoretically be employed to investigate potential oxidation or reduction reactions of the compound under various conditions. For example, cyclic voltammetry could be used to determine the oxidation and reduction potentials of the molecule, providing insights into its electronic properties and susceptibility to redox-mediated transformations. Such studies could be relevant in understanding its environmental fate or its interaction with biological systems where redox processes are prevalent. Research on the electrochemical formation of acetate from CO2 reduction on copper catalysts exists, but this is a synthetic process and does not directly relate to the reactivity of the pre-formed this compound molecule. dtu.dkrsc.org

Sample Preparation Strategies for Complex Biological and Chemical Matrices

Effective sample preparation is crucial for accurate and precise analysis, as it serves to isolate the analyte from interfering components of the matrix, concentrate it, and convert it into a form suitable for the analytical instrument.

For Chemical Matrices (e.g., Air): As established for related glycol ether acetates, a common strategy for air samples involves trapping the analyte on a solid sorbent, such as an activated charcoal tube. osha.gov The trapped compound is then recovered by solvent desorption, typically with a mixture like methylene chloride and methanol. osha.gov This extract can then be directly injected into a GC or GC-MS system. osha.gov

For Biological Matrices (e.g., Blood, Urine): For complex biological fluids, sample preparation is more involved. Common techniques would include:

Protein Precipitation: To remove proteins from plasma or serum samples, a precipitating agent like acetonitrile or methanol is often added. After centrifugation, the supernatant containing the analyte can be further processed.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility. The choice of solvent would depend on the polarity of this compound.

Solid-Phase Extraction (SPE): SPE provides a more efficient and selective extraction compared to LLE. A cartridge containing a solid sorbent (e.g., C18 for reverse-phase) is used to retain the analyte from the liquid sample. After washing away interferences, the purified analyte is eluted with a small volume of an appropriate solvent. This technique is highly effective for both cleanup and concentration of the analyte prior to HPLC or GC analysis.

Other methods like ultrasonic extraction or Soxhlet extraction may also be employed, particularly for solid or semi-solid samples, to ensure efficient recovery of the compound. google.com

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Investigations of Electronic Structure and Reactivity Profiles

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, ranging from semi-empirical to ab initio and density functional theory (DFT), can predict a wide array of molecular properties with high accuracy.

For 2-(Acetyloxymethoxy)ethoxymethyl acetate (B1210297), QM investigations would typically begin with geometry optimization to determine the most stable three-dimensional conformation. Subsequent calculations can then elucidate key electronic properties. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions susceptible to nucleophilic or electrophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also critical, as the HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and softness, can provide a quantitative measure of the molecule's reactivity. These parameters are invaluable for predicting how 2-(Acetyloxymethoxy)ethoxymethyl acetate might behave in different chemical environments, for instance, during its conversion in a synthetic reaction or its initial interaction with a biological molecule.

Table 1: Hypothetical Quantum Mechanical Properties of this compound

| Property | Calculated Value | Significance |

| Total Energy | -n Hartrees | Thermodynamic stability of the molecule. |

| HOMO Energy | -x eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | +y eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | z eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | d Debyes | Measure of the molecule's overall polarity. |

| Mulliken Atomic Charges | C1: +a, O1: -b, ... | Distribution of partial charges on each atom, indicating reactive sites. |

Note: The values in this table are illustrative and would be determined by specific QM calculations (e.g., using DFT with a basis set like B3LYP/6-31G).*

Molecular Dynamics Simulations of Interactions with Biomacromolecules (e.g., Esterases, other enzymes)

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems. chemrxiv.orgchemrxiv.org For this compound, a key application of MD is to study its interaction with enzymes, particularly esterases, which are likely involved in its metabolic conversion.

An MD simulation would typically involve placing the molecule in a simulation box containing an explicit solvent (water) and the enzyme of interest. The system's trajectory is then calculated by integrating Newton's laws of motion for every atom over a certain period, often nanoseconds to microseconds. bohrium.com This allows for the observation of dynamic processes such as the binding of the molecule to the enzyme's active site, conformational changes in both the ligand and the protein, and the stability of the enzyme-substrate complex. nih.gov

Key analyses from these simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the enzyme, and the calculation of binding free energies to quantify the affinity between the molecule and the enzyme. nih.gov These simulations can reveal the specific amino acid residues that play a crucial role in binding and catalysis. biorxiv.org

In Silico Prediction of Bioconversion Pathways and Metabolite Formation

Predicting the metabolic fate of a chemical compound is a critical aspect of drug development and chemical safety assessment. In silico tools, which often leverage rule-based systems or machine learning models trained on extensive metabolic databases, can predict the likely bioconversion pathways and resulting metabolites of this compound. nih.gov

These predictive models would identify the ester groups in this compound as susceptible to hydrolysis by esterases. The software can then generate the probable primary metabolites, such as acetic acid and 2-(hydroxymethoxy)ethoxymethyl acetate, and potentially further breakdown products. europa.eu By estimating the likelihood of different metabolic reactions, these tools can construct a comprehensive metabolic map. This information is crucial for understanding the compound's biological activity and potential toxicity.

Table 2: Predicted Bioconversion Reactions and Metabolites of this compound

| Reaction Type | Enzyme Family | Predicted Metabolite(s) | Plausibility Score |

| Ester Hydrolysis | Carboxylesterases | Acetic acid, 2-(Hydroxymethoxy)ethoxymethyl acetate | High |

| Ester Hydrolysis | Carboxylesterases | 2-(Acetyloxymethoxy)ethanol, Acetic acid | High |

| Oxidation | Cytochrome P450 | Hydroxylated derivatives | Low |

Note: This table represents a simplified output from a metabolic prediction tool. Plausibility scores are often based on the prevalence of similar reactions in known metabolic pathways.

Ligand Docking Studies to Elucidate Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov For this compound, docking studies can be employed to investigate its binding mode within the active site of relevant enzymes like esterases. nih.gov

The process involves generating a multitude of possible conformations of the ligand within the enzyme's binding pocket and scoring these poses based on a scoring function that approximates the binding affinity. The highest-scoring poses represent the most likely binding modes. These studies can reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. The insights gained from docking can guide the design of new molecules with improved binding affinity or modified metabolic stability. nih.gov

Conformational Analysis and Energy Minimization Studies

The biological activity and reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the set of low-energy conformations, or conformers, that the molecule is likely to adopt.

This can be achieved through systematic or stochastic conformational searches, followed by energy minimization of the resulting structures using molecular mechanics or quantum mechanics methods. The result is a potential energy surface that maps the molecule's energy as a function of its geometry. Identifying the global minimum and other low-energy local minima provides a picture of the molecule's conformational landscape. This information is essential for understanding its shape, flexibility, and how it presents itself for interaction with other molecules, including enzymes.

Future Research Directions and Unexplored Academic Avenues

Development of Novel Prodrug Scaffolds Utilizing the Acetyloxymethoxyethoxymethyl Motif

The primary utility of acyloxymethyl ethers in medicinal chemistry lies in their function as prodrugs, designed to enhance the physicochemical properties of parent drug molecules. nih.govnih.gov The acetyloxymethoxyethoxymethyl motif is a logical candidate for the development of next-generation prodrug scaffolds. A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body through metabolic processes. nih.gov

Future research should focus on synthesizing and evaluating novel prodrugs where the acetyloxymethoxyethoxymethyl group is covalently linked to various parent drugs, particularly those with poor water solubility or limited bioavailability. nih.gov The motif's dual ester structure allows for a two-step enzymatic hydrolysis, potentially enabling a more controlled and sustained release of the active drug. Studies have shown that the rate of hydrolysis for acyloxymethyl derivatives can be tailored by modifying the acyl group, suggesting that the release kinetics of this scaffold could be finely tuned. nih.govnih.gov

Key research questions in this area include:

How does the two-stage hydrolysis of the acetyloxymethoxyethoxymethyl moiety affect the pharmacokinetic profile of the released drug compared to single-ester prodrugs?

Can this motif be used to target specific tissues or organs where certain esterases are highly expressed?

What is the stability of these novel prodrugs in various biological media, such as human plasma and saliva? chemrxiv.org

Investigations into these areas could lead to the development of more effective drug delivery systems with improved therapeutic outcomes. najah.edu

Mechanistic Elucidation of Uncharacterized Biotransformation Pathways in Diverse Systems

The biotransformation of 2-(Acetyloxymethoxy)ethoxymethyl acetate (B1210297) and its derivatives is presumed to proceed via hydrolysis of the ester linkages, a reaction commonly catalyzed by esterase enzymes found in plasma and tissues like the liver. nih.govwikipedia.org However, the specific enzymes responsible for cleaving each of the two distinct ester bonds and the precise sequence of these events have not been fully characterized.

Future research should aim to identify the specific human carboxylesterases or other hydrolases involved in the metabolic cascade. This would involve in vitro assays using recombinant enzymes and human plasma. nih.govresearchgate.net Furthermore, it is crucial to explore biotransformation in diverse biological systems, including different species, tissues, and disease states, as metabolic pathways can vary significantly.

Unexplored avenues include:

Investigating the metabolic profile in preclinical animal models to assess inter-species differences.

Studying the influence of genetic polymorphisms in esterase enzymes on the rate and pathway of hydrolysis.

Examining biotransformation in cellular models of specific diseases to understand if the local metabolic environment affects prodrug activation.

A thorough understanding of these metabolic pathways is essential for predicting the in vivo performance of prodrugs based on this scaffold and for interpreting pharmacokinetic data. nih.gov

Application in Advanced Chemical Synthesis Beyond Prodrug Design

Beyond its role in prodrugs, 2-(Acetyloxymethoxy)ethoxymethyl acetate can serve as a versatile building block in advanced organic synthesis. It is currently recognized as an intermediate in the synthesis of compounds like Acyclovir-d4. chemicalbook.comlookchem.com The acetoxymethyl (AM) ether group has also been employed as a protective group for phenolic fluorophores, masking their fluorescence until cleaved by cellular esterases. rsc.org

Future synthetic applications could leverage the motif's unique reactivity. Research could explore its use as:

A bifunctional protecting group: The two acetate groups can be selectively removed under different conditions, allowing for sequential modification of a molecule.

A reactive spacer: The core structure could be used to link two different molecular entities, with the potential for controlled release of one or both components.

A precursor for novel polymers: The diacetate structure could be a monomer in polymerization reactions to create biodegradable polyesters with unique properties.

Systematic studies are needed to explore the reactivity of the compound with various reagents and under different reaction conditions to fully map its synthetic utility.

Exploration of Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The current synthesis of this compound, which may involve reagents like acetic anhydride, offers opportunities for greener alternatives. ontosight.ai

Future research should focus on developing more sustainable synthetic routes. Key areas for exploration include:

Use of Greener Solvents: Replacing conventional organic solvents with more environmentally benign options like water, ionic liquids, or supercritical fluids. nih.gov

Catalytic Methods: Employing efficient catalysts to reduce reaction times, lower energy consumption, and minimize waste. This could include biocatalysis using enzymes.

Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. researchgate.net

Renewable Feedstocks: Investigating the possibility of synthesizing the ethylene (B1197577) glycol backbone from biomass-derived sources, creating a more sustainable pathway from starting material to final product. rsc.org

Applying green chemistry metrics, such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI), can quantitatively assess the environmental impact of different synthetic routes and guide the development of more sustainable processes. semanticscholar.org

Integration with Systems Biology for Comprehensive Biotransformation Mapping

Systems biology provides a holistic approach to understanding complex biological processes by integrating multiple data sources. drugtargetreview.com This methodology can be applied to create a comprehensive map of the biotransformation of this compound and its prodrug derivatives.

Future research could integrate 'omics' technologies to achieve this:

Proteomics: To identify and quantify the abundance of esterases and other metabolizing enzymes in different cells and tissues, providing a clearer picture of the metabolic landscape.

Metabolomics: To track the appearance and disappearance of the parent compound and its various metabolites over time in biological systems, confirming the metabolic pathways and identifying any unexpected products. drugtargetreview.com

Computational Modeling: To build predictive models of biotransformation based on the integrated omics data. These models could simulate the pharmacokinetic behavior of new prodrug candidates in silico, potentially reducing the need for extensive animal testing. frontiersin.org

By combining these high-throughput analytical techniques with computational analysis, a systems-level understanding of how the acetyloxymethoxyethoxymethyl motif is processed in the body can be achieved. This would provide an invaluable tool for rational drug design and development, helping to predict drug efficacy and potential off-target effects with greater accuracy. drugtargetreview.comfrontiersin.org

Compound Information

| Identifier Type | Value |

| IUPAC Name | 2-(acetyloxymethoxy)ethyl acetate nih.gov |

| CAS Number | 59278-00-1 nih.gov |

| Molecular Formula | C7H12O5 nih.gov |

| Molecular Weight | 176.17 g/mol nih.gov |

| Synonyms | (2-acetoxyethoxy)methyl acetate, 2-Oxa-1,4-Butanediol Diacetate, 1,4-diacetoxy-2-oxabutane nih.gov |

| InChI Key | XFEQOLXBMLXKDE-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | CC(=O)OCCOCOC(=O)C nih.gov |

Q & A

Q. What are the recommended methods for synthesizing 2-(Acetyloxymethoxy)ethoxymethyl acetate in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with ethylene glycol derivatives. For example:

Etherification : React 2-methoxyethanol with acetyl chloride under acidic conditions (e.g., sulfuric acid) to form intermediate esters.

Acetylation : Introduce additional ethoxymethyl groups via nucleophilic substitution, using reagents like chloromethyl ethyl ether.

Purification : Employ fractional distillation or recrystallization to isolate the product. Catalysts such as p-toluenesulfonic acid can enhance reaction efficiency .

Q. How should researchers safely handle and store this compound to prevent hazards?

- Methodological Answer :

- Storage : Store in airtight containers away from oxidizers (e.g., peroxides, nitrates) and strong bases to avoid violent reactions. Use explosion-proof equipment in storage areas .

- Handling : Use fume hoods, wear nitrile gloves, and employ respiratory protection if ventilation is inadequate. Avoid open flames due to flammability (Hazard Class 3) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify ethoxy, methoxy, and acetate groups via chemical shifts (e.g., acetate carbonyl at ~170 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns.

- IR Spectroscopy : Detect ester C=O stretches (~1740 cm) and ether C-O-C bands (~1100 cm) .

Q. What regulatory guidelines must be followed when using this compound in academic research?

- Methodological Answer :

- CLP Regulation (EC 1272/2008) : Classify and label the compound for hazards (e.g., flammability, toxicity).

- REACH Compliance : Submit safety data sheets (SDS) and assess environmental risks.

- Transportation : Follow ADR/RID/IMDG guidelines for flammable liquids (Packing Group II) .

Advanced Research Questions

Q. How can computational chemistry be utilized to optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energetically favorable pathways.

- Machine Learning : Train models on existing reaction data to predict optimal catalysts (e.g., acidic vs. enzymatic) and solvent systems.

- Feedback Loops : Integrate experimental results into computational workflows to refine predictions (e.g., ICReDD’s approach) .

Q. What strategies are recommended for resolving contradictions in reported physicochemical data (e.g., boiling points, solubility)?

- Methodological Answer :

- Cross-Validation : Compare data from authoritative databases (e.g., NIST Chemistry WebBook) and peer-reviewed studies.

- Experimental Replication : Measure properties under standardized conditions (e.g., ASTM methods).

- Error Analysis : Assess instrumental precision (e.g., purity of samples, calibration of GC/MS) and environmental factors (e.g., humidity) .

Q. What are the key reaction mechanisms involved in the degradation or functionalization of this compound under various conditions?

- Methodological Answer :

- Acidic Hydrolysis : Ester groups undergo nucleophilic acyl substitution, forming carboxylic acids and alcohols.

- Oxidative Degradation : Strong oxidizers (e.g., KMnO) cleave ether linkages, yielding aldehydes or ketones.

- Reduction : LiAlH reduces esters to primary alcohols while preserving ether bonds .

Q. How do the steric and electronic effects of the compound's functional groups influence its reactivity in multi-step syntheses?

- Methodological Answer :

- Steric Hindrance : Bulky ethoxymethyl groups slow nucleophilic attacks at the acetate moiety.

- Electronic Effects : Electron-withdrawing acetate groups activate adjacent ethers for electrophilic substitution.

- Solvent Interactions : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.